Iridotectoral A

Description

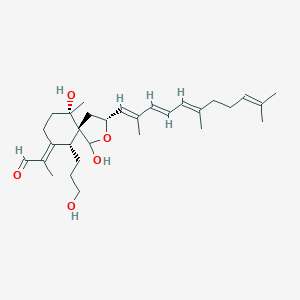

Iridotectoral A is a triterpenoid compound isolated from Iris tectorum (commonly known as the Japanese roof iris), a plant widely used in traditional Chinese medicine. It is characterized as a white glassy solid with the molecular formula C₃₀H₄₆O₅ and a molecular weight of 486.75 g/mol . Structurally, it features a unique 6/7/5 fused-ring system with a spirocyclic furan moiety at the core, which is critical for its biological activities .

Pharmacologically, this compound exhibits neuroprotective and hepatoprotective effects, as demonstrated in in vitro studies using cell lines such as NCI-H1650, HepG2, and HCT-114. Additionally, it has shown antibacterial activity against oral bacterial biofilms, making it a candidate for dental and oral hygiene research .

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(2E)-2-[(3R,5R,6S,10R)-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-3-[(1E,3E,5E)-2,6,10-trimethylundeca-1,3,5,9-tetraenyl]-2-oxaspiro[4.5]decan-9-ylidene]propanal |

InChI |

InChI=1S/C30H46O5/c1-21(2)10-7-11-22(3)12-8-13-23(4)18-25-19-30(28(33)35-25)27(14-9-17-31)26(24(5)20-32)15-16-29(30,6)34/h8,10,12-13,18,20,25,27-28,31,33-34H,7,9,11,14-17,19H2,1-6H3/b13-8+,22-12+,23-18+,26-24+/t25-,27+,28?,29-,30-/m0/s1 |

InChI Key |

UYSHRHKOHCLBCE-IKEVBOPBSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC1CC2(C(C(=C(C)C=O)CCC2(C)O)CCCO)C(O1)O)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/[C@H]1C[C@]2([C@@H](/C(=C(\C)/C=O)/CC[C@]2(C)O)CCCO)C(O1)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC1CC2(C(C(=C(C)C=O)CCC2(C)O)CCCO)C(O1)O)C)C)C |

Synonyms |

iridotectoral A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between Iridotectoral A and related triterpenoids:

Key Observations :

- This compound and Iridojaponal A share the 6/7/5 fused-ring system , but the latter lacks the spirocyclic furan, reducing its neuroprotective potency .

- Spiroiridoconfal A’s epoxy-furan enhances its anti-HBV activity (IC₅₀ = 85 μM) compared to this compound’s broader but less potent antiviral effects .

- Iridal 37’s linear side chain (vs. cyclic furan in this compound) correlates with weaker cytotoxicity .

Pharmacological Activity Comparison

Key Observations :

- This compound’s broad-spectrum bioactivity (neuroprotection, anticancer, antibacterial) distinguishes it from narrower-acting analogs like Spiroiridoconfal A (anti-HBV only) .

- Iriflogenin, another Iris-derived compound, lacks neuroprotective effects but excels in antioxidant activity (DPPH radical scavenging) .

Q & A

Q. What are the established methods for isolating and characterizing Iridotectoral A from Iris tectorum?

this compound is a triterpenoid (C30H46O5) isolated from Iris tectorum using solvent extraction and chromatographic techniques such as column chromatography . Key steps include:

- Plant material preparation : Dried rhizomes are typically macerated in ethanol or methanol.

- Purification : Fractionation via silica gel chromatography, followed by HPLC for final isolation.

- Characterization : Structural confirmation via NMR (1H, 13C) and mass spectrometry (ESI-MS or MALDI-TOF). Researchers should validate purity using melting point analysis (though specific values are not reported for this compound) and TLC/HPLC retention indices .

Q. What is the current understanding of this compound’s structural elucidation and stereochemical configuration?

The compound’s structure is partially described as a "white glassy substance" with hydroxyl and ketone functional groups inferred from its molecular formula (C30H46O5) . Advanced stereochemical analysis requires:

- X-ray crystallography for absolute configuration determination.

- Circular dichroism (CD) to confirm chiral centers.

- 2D NMR techniques (e.g., COSY, NOESY) for spatial arrangement of substituents. Current literature lacks detailed stereochemical data, indicating a gap for further study .

Q. What preliminary pharmacological activities have been reported for this compound?

No direct pharmacological data for this compound are available in the cited sources. However, related iridoids (e.g., Iridomyrmecin) exhibit antibacterial and insecticidal properties . Researchers should:

- Design in vitro bioassays (e.g., antimicrobial disk diffusion, cytotoxicity screens).

- Prioritize targeted mechanistic studies (e.g., enzyme inhibition assays for anti-inflammatory or anticancer activity).

Advanced Research Questions

Q. How can the biosynthetic pathway of this compound be investigated using modern metabolomic and genomic tools?

Proposed methodologies include:

- Isotopic labeling : Track precursor incorporation (e.g., 13C-glucose) in Iris tectorum cell cultures.

- Transcriptomic analysis : Identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) via RNA-seq of rhizome tissues.

- CRISPR/Cas9 gene editing : Knock out putative biosynthetic genes to confirm their role in this compound production. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with resource constraints and ethical standards .

Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data for triterpenoids like this compound?

Contradictions often arise from variability in:

- Extraction protocols (e.g., solvent polarity, temperature).

- Biological models (e.g., cell lines vs. whole organisms). To address this:

- Standardize extraction using QC/QA protocols (e.g., USP guidelines).

- Employ orthogonal assays (e.g., in silico docking paired with in vitro enzyme inhibition).

- Conduct meta-analyses of existing data to identify confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

SAR strategies include:

- Synthetic modification : Introduce functional groups (e.g., acetylated hydroxyls) to enhance bioavailability.

- Computational modeling : Use molecular dynamics simulations to predict binding affinities for targets like NF-κB or COX-2.

- High-throughput screening : Test analogs against diverse protein libraries to identify novel targets .

Q. What methodologies are suitable for evaluating this compound’s synergistic effects with other phytochemicals in Iris tectorum?

Synergy studies require:

- Fractionated combinatorial assays : Test this compound with co-occurring compounds (e.g., flavonoids, alkaloids).

- Isobolographic analysis : Quantify synergistic indices using fixed-ratio mixtures.

- Metabolomic profiling : Use LC-MS/MS to track metabolic shifts in treated cell lines .

Ethical and Methodological Considerations

Q. What ethical frameworks apply to ethnopharmacological research on this compound?

Researchers must:

Q. How can interdisciplinary approaches enhance this compound research?

Integrate:

- Ethnobotany : Document traditional uses to guide bioactivity screens.

- Systems biology : Combine proteomics and network pharmacology to map multi-target effects.

- Green chemistry : Develop sustainable extraction methods to minimize environmental footprint .

Data Presentation and Reproducibility

Q. What standards should govern data reporting for this compound studies?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.